Cas no 477980-90-8 (4-phenylmethoxy-3-(trifluoromethyl)benzaldehyde)
4-phenylmethoxy-3-(trifluoromethyl)benzaldehyde Chemical and Physical Properties
Names and Identifiers
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- 4-phenylmethoxy-3-(trifluoromethyl)benzaldehyde
- 4-Benzyloxy-3-trifluoromethyl-benzaldehyde
- SCHEMBL3956772
- 4-(BENZYLOXY)-3-(TRIFLUOROMETHYL)BENZALDEHYDE
- AKOS012624914
- DTXSID80593824
- MFCD18330920
- E97873
- 477980-90-8
-
- Inchi: 1S/C15H11F3O2/c16-15(17,18)13-8-12(9-19)6-7-14(13)20-10-11-4-2-1-3-5-11/h1-9H,10H2
- InChI Key: JQXVCFQMFUNCHZ-UHFFFAOYSA-N
- SMILES: FC(C1C=C(C=O)C=CC=1OCC1C=CC=CC=1)(F)F
Computed Properties
- Exact Mass: 280.071
- Monoisotopic Mass: 280.071
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 20
- Rotatable Bond Count: 4
- Complexity: 311
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 26.3A^2
- XLogP3: 3.7
4-phenylmethoxy-3-(trifluoromethyl)benzaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Aaron | AR00DPBB-1g |
4-(benzyloxy)-3-(trifluoromethyl)benzaldehyde |
477980-90-8 | 95% | 1g |
$341.00 | 2025-02-12 | |
| Aaron | AR00DPBB-5g |
4-(benzyloxy)-3-(trifluoromethyl)benzaldehyde |
477980-90-8 | 95% | 5g |
$1024.00 | 2025-02-12 | |
| abcr | AB606375-250mg |
4-(Benzyloxy)-3-(trifluoromethyl)benzaldehyde; . |
477980-90-8 | 250mg |
€195.40 | 2025-04-18 | ||
| abcr | AB606375-1g |
4-(Benzyloxy)-3-(trifluoromethyl)benzaldehyde; . |
477980-90-8 | 1g |
€337.90 | 2025-04-18 | ||
| abcr | AB606375-5g |
4-(Benzyloxy)-3-(trifluoromethyl)benzaldehyde; . |
477980-90-8 | 5g |
€1073.70 | 2025-04-18 | ||
| abcr | AB606375-10g |
4-(Benzyloxy)-3-(trifluoromethyl)benzaldehyde; . |
477980-90-8 | 10g |
€1786.70 | 2025-04-18 |
4-phenylmethoxy-3-(trifluoromethyl)benzaldehyde Suppliers
4-phenylmethoxy-3-(trifluoromethyl)benzaldehyde Related Literature
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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3. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
Additional information on 4-phenylmethoxy-3-(trifluoromethyl)benzaldehyde
Comprehensive Guide to 4-Phenylmethoxy-3-(trifluoromethyl)benzaldehyde (CAS No. 477980-90-8): Properties, Applications, and Market Insights
4-Phenylmethoxy-3-(trifluoromethyl)benzaldehyde (CAS No. 477980-90-8) is a specialized aromatic aldehyde with unique chemical properties, making it valuable in organic synthesis and pharmaceutical research. This compound features a benzaldehyde core substituted with a phenylmethoxy group and a trifluoromethyl group, enhancing its reactivity and versatility. Researchers and industries are increasingly interested in this compound due to its potential in drug discovery and material science.
The trifluoromethyl group in 4-phenylmethoxy-3-(trifluoromethyl)benzaldehyde (CAS No. 477980-90-8) is particularly noteworthy, as it improves the compound's lipophilicity and metabolic stability. These characteristics are crucial in the development of bioactive molecules, especially in the context of central nervous system (CNS) drugs and anti-inflammatory agents. Recent studies highlight its role as a key intermediate in synthesizing compounds with potential therapeutic effects.
In the field of organic electronics, 4-phenylmethoxy-3-(trifluoromethyl)benzaldehyde (CAS No. 477980-90-8) is gaining attention for its ability to modify electron transport properties. Its aromatic structure and electron-withdrawing trifluoromethyl group make it suitable for designing advanced materials, such as OLEDs and photovoltaic cells. With the growing demand for sustainable energy solutions, this compound is poised to play a significant role in next-generation technologies.
The synthesis of 4-phenylmethoxy-3-(trifluoromethyl)benzaldehyde (CAS No. 477980-90-8) typically involves Friedel-Crafts acylation or oxidation reactions. Researchers are exploring green chemistry approaches to optimize its production, minimizing environmental impact. This aligns with the global shift toward eco-friendly manufacturing and sustainable chemical processes, addressing concerns about carbon footprints and waste reduction.
Market trends indicate rising demand for 4-phenylmethoxy-3-(trifluoromethyl)benzaldehyde (CAS No. 477980-90-8), particularly in pharmaceutical and agrochemical applications. Its role as a building block for pesticides and herbicides is under investigation, with potential benefits for crop protection and food security. Additionally, its use in flavor and fragrance industries is being explored, leveraging its unique aromatic profile.
For researchers seeking high-purity 4-phenylmethoxy-3-(trifluoromethyl)benzaldehyde (CAS No. 477980-90-8), quality control is paramount. Analytical techniques such as HPLC, NMR, and mass spectrometry ensure consistency and reliability. Suppliers are increasingly offering custom synthesis services to meet diverse experimental needs, catering to academic and industrial laboratories worldwide.
In conclusion, 4-phenylmethoxy-3-(trifluoromethyl)benzaldehyde (CAS No. 477980-90-8) is a multifaceted compound with broad applications in medicine, materials science, and agriculture. Its structural versatility and functional groups make it a valuable asset in modern chemistry. As research progresses, its potential in innovative technologies and sustainable solutions will continue to expand, solidifying its importance in scientific and industrial advancements.
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